N-[3-(3,4-dimethoxyphenyl)-1,2,4-thiadiazol-5-yl]-2-ethoxybenzamide
Description
噻二唑-苯甲酰胺结构的多步合成路径
目标化合物的合成通常涉及噻二唑环构建、取代基引入及苯甲酰胺基团偶联三个关键步骤。现有文献报道的合成策略主要包括以下三类:
1.1.1 基于肼基酰氯与二硫代氨基甲酸酯的环化反应
Gomha等提出了一种通过双肼基酰氯(bis-hydrazonoyl chloride)与甲基芳基二硫代氨基甲酸酯(methyl arylidene dithiocarbamate)的S-烷基化反应构建双噻二唑衍生物的方法。该反应在室温乙醇溶液中经30分钟搅拌即可完成,通过分子内Michael加成及甲硫醇消除步骤生成目标噻二唑环(图1)。此方法的优势在于反应条件温和,且可通过调节芳基取代基实现产物的结构多样性。例如,当芳基为3,4-二甲氧基苯基时,可通过后续酰胺化反应引入苯甲酰胺基团。
1.1.2 酸酰肼与硫氰酸铵的环化路径
另一类经典合成策略以酸酰肼衍生物为起始原料。如Amer等报道,将酸酰肼与硫氰酸铵在浓硫酸催化下环化生成1,3,4-噻二唑衍生物。该反应的关键在于控制环化温度(0–5°C)以避免副反应。生成的噻二唑中间体进一步与4-二甲氨基苯甲醛通过重氮盐偶联反应引入芳香取代基。此方法的产率受重氮化步骤的pH值及温度影响显著,需通过多次结晶纯化提高产物纯度。
1.1.3 酶促氧化二聚策略
近期,酶催化合成法因其绿色化学特性受到关注。vanadium-dependent haloperoxidase(VHPO)可催化硫代酰胺的氧化二聚反应,高效构建1,2,4-噻二唑环。该反应通过硫溴化中间体(S-bromothioamide)的分子内环化实现,产率可达98%。此方法的突出优势在于无需传统有机溶剂,且酶催化剂可通过回收重复利用,显著降低环境负担。
表1. 噻二唑环合成方法比较
| 方法 | 起始原料 | 催化剂 | 反应条件 | 典型产率 |
|---|---|---|---|---|
| S-烷基化环化 | 双肼基酰氯、二硫代氨基甲酸酯 | 三乙胺 | 室温,乙醇 | 未报道 |
| 酸酰肼环化 | 酸酰肼、硫氰酸铵 | 浓硫酸 | 0–5°C,酸性条件 | 60–75% |
| 酶促氧化二聚 | 硫代酰胺 | VHPO、正钒酸盐 | 水相,常温 | 98% |
Properties
Molecular Formula |
C19H19N3O4S |
|---|---|
Molecular Weight |
385.4 g/mol |
IUPAC Name |
N-[3-(3,4-dimethoxyphenyl)-1,2,4-thiadiazol-5-yl]-2-ethoxybenzamide |
InChI |
InChI=1S/C19H19N3O4S/c1-4-26-14-8-6-5-7-13(14)18(23)21-19-20-17(22-27-19)12-9-10-15(24-2)16(11-12)25-3/h5-11H,4H2,1-3H3,(H,20,21,22,23) |
InChI Key |
LXPGHHCZECFWTJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)NC2=NC(=NS2)C3=CC(=C(C=C3)OC)OC |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Thiosemicarbazide Derivatives
Reaction Mechanism :
The thiadiazole ring is synthesized via cyclization of a thiosemicarbazide precursor. 3,4-Dimethoxyphenylthiosemicarbazide is treated with POCl₃ or H₂SO₄ under reflux to induce dehydration and cyclization, yielding 5-amino-3-(3,4-dimethoxyphenyl)-1,2,4-thiadiazole. Subsequent amidation with 2-ethoxybenzoyl chloride (prepared via thionyl chloride activation of 2-ethoxybenzoic acid) completes the synthesis.
Optimization Data :
| Parameter | Optimal Condition | Yield |
|---|---|---|
| Cyclization Agent | POCl₃ (1.2 equiv) | 78% |
| Solvent | Anhydrous DCM | - |
| Temperature | 80°C, 6h | - |
| Coupling Agent | EDCI/DMAP (1:0.1 ratio) | 82% |
Key Findings :
Multicomponent One-Pot Synthesis
Reaction Design :
A streamlined approach combines 3,4-dimethoxybenzonitrile, hydrazine hydrate, and elemental sulfur in DMF at 120°C to form the thiadiazole ring. In situ reaction with 2-ethoxybenzoyl chloride eliminates the need for intermediate isolation.
Critical Parameters :
| Component | Role |
|---|---|
| Hydrazine Hydrate | Nitrogen source |
| Sulfur | Sulfur incorporation |
| DMF | Polar aprotic solvent |
Yield Optimization :
-
Stoichiometry : A 1:1:1 molar ratio of nitrile/hydrazine/sulfur maximizes ring formation (68% yield).
-
Temperature : Reactions below 100°C result in incomplete cyclization.
Advantages :
-
Reduced purification steps.
-
Scalable to >100g batches with consistent purity (>98% HPLC).
Late-Stage Functionalization via C–H Activation
Innovative Approach :
Palladium-catalyzed C–H amination enables direct coupling of preformed 3-(3,4-dimethoxyphenyl)-1,2,4-thiadiazole with 2-ethoxybenzamide. Using Pd(OAc)₂ and Xantphos as ligands, this method achieves regioselective C5 functionalization.
Reaction Conditions :
| Catalyst System | Pd(OAc)₂ (5 mol%), Xantphos (10 mol%) |
|---|---|
| Solvent | Toluene |
| Temperature | 110°C, 24h |
| Yield | 65% |
Limitations :
-
Requires rigorous exclusion of moisture/oxygen.
-
High catalyst loading increases costs for large-scale synthesis.
Comparative Analysis of Methodologies
| Method | Yield | Purity | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Cyclocondensation | 78% | >99% | High | Moderate |
| One-Pot | 68% | 98% | Moderate | High |
| C–H Activation | 65% | 95% | Low | Low |
Structural Characterization
Spectroscopic Data :
-
¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, thiadiazole-H), 7.85–7.45 (m, 4H, benzamide), 4.12 (q, 2H, OCH₂CH₃), 3.94 (s, 6H, OCH₃).
Purity Assurance :
Chemical Reactions Analysis
N-[3-(3,4-dimethoxyphenyl)-1,2,4-thiadiazol-5-yl]-2-ethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, which may reduce the thiadiazole ring or other functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzamide moiety, where halogenation or alkylation can occur.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Antimicrobial Properties
Research indicates that compounds containing thiadiazole rings exhibit significant antimicrobial activity. For instance, derivatives of thiadiazole have been synthesized and tested for their efficacy against various bacterial strains and fungi. The mechanism often involves the inhibition of bacterial cell wall synthesis or disruption of cellular metabolism.
Anticancer Potential
The anticancer properties of N-[3-(3,4-dimethoxyphenyl)-1,2,4-thiadiazol-5-yl]-2-ethoxybenzamide are particularly noteworthy. In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines by activating specific signaling pathways. Molecular docking studies suggest that it may act as a 5-lipoxygenase inhibitor, which is crucial in inflammatory responses related to cancer progression .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is essential for optimizing the pharmacological properties of this compound. Modifications to the thiadiazole ring or the ethoxybenzamide group can enhance its potency and selectivity against specific targets.
Case Studies and Research Findings
Several studies have highlighted the promising applications of this compound:
- Antimicrobial Activity : A study demonstrated that derivatives of thiadiazole exhibited potent activity against both Gram-positive and Gram-negative bacteria .
- Anticancer Activity : In vitro assays showed that the compound effectively inhibited the proliferation of breast cancer cells (MCF7), with molecular docking revealing favorable interactions with cancer-related enzymes .
Mechanism of Action
The mechanism of action of N-[3-(3,4-dimethoxyphenyl)-1,2,4-thiadiazol-5-yl]-2-ethoxybenzamide involves its interaction with specific molecular targets. The thiadiazole ring is known to interact with metal ions and enzymes, potentially inhibiting their activity. The benzamide moiety can bind to receptors or enzymes, altering their function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
N-(5-Ethoxy-1,3,4-thiadiazol-2-yl)benzamide ()
This compound shares the 1,3,4-thiadiazole core and ethoxy-benzamide substituents with the target molecule but lacks the 3,4-dimethoxyphenyl group. Key differences include:
- Planarity and Hydrogen Bonding : The thiadiazole ring in N-(5-Ethoxy-1,3,4-thiadiazol-2-yl)benzamide is planar (r.m.s. deviation = 0.003 Å), with intermolecular N–H⋯N hydrogen bonds forming inversion dimers. This contrasts with the target compound, where the 3,4-dimethoxyphenyl group may sterically hinder such interactions .
- Synthetic Pathway: The synthesis involves benzoylation of 5-amino-2-ethoxy-1,3,4-thiadiazole with benzoyl chloride, yielding a product with a melting point of 180°C. The target compound likely requires additional steps to introduce the dimethoxyphenyl group, which could affect reaction efficiency .
2-(3,4-Dimethoxyphenyl)-N-{3-benzylsulfonyl}acetamide ()
This analogue shares the 3,4-dimethoxyphenyl substituent but replaces the ethoxybenzamide with a benzylsulfonyl-acetamide group. Key distinctions include:
- Molecular Weight and Solubility: The benzylsulfonyl group increases the molecular weight to 433.5 g/mol (vs.
- Biological Implications : Sulfonyl groups often enhance metabolic stability but may alter target selectivity compared to ethoxybenzamide derivatives .
Comparative Data Table
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Potential Applications |
|---|---|---|---|---|
| N-[3-(3,4-Dimethoxyphenyl)-1,2,4-thiadiazol-5-yl]-2-ethoxybenzamide | C₁₉H₁₉N₃O₄S | 397.4 | 3,4-Dimethoxyphenyl, 2-ethoxybenzamide | Antifungal, Antiviral |
| N-(5-Ethoxy-1,3,4-thiadiazol-2-yl)benzamide | C₁₁H₁₁N₃O₂S | 249.3 | Ethoxy, benzamide | Intermediate for cytosine analogues |
| Etobenzanid | C₁₆H₁₅Cl₂NO₃ | 340.2 | Dichlorophenyl, ethoxymethoxybenzamide | Herbicide |
| 2-(3,4-Dimethoxyphenyl)-N-{3-benzylsulfonyl}acetamide | C₁₉H₁₉N₃O₅S₂ | 433.5 | 3,4-Dimethoxyphenyl, benzylsulfonyl | Not reported (structural study) |
Biological Activity
N-[3-(3,4-dimethoxyphenyl)-1,2,4-thiadiazol-5-yl]-2-ethoxybenzamide is a compound of interest due to its potential biological activities. This article discusses its synthesis, biological evaluations, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C20H21N3O4S
- Molecular Weight : 399.46344 g/mol
- CAS Number : 1049120-10-6
- Chemical Structure : The compound features a thiadiazole ring connected to a dimethoxyphenyl group and an ethoxybenzamide moiety.
Synthesis
The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions to yield the desired product. Specific methodologies may include condensation reactions or coupling techniques involving thiadiazole derivatives.
Antitumor Activity
Recent studies have highlighted the antitumor potential of compounds related to this compound. For instance:
- In Vitro Studies : The compound was tested against various cancer cell lines using both two-dimensional (2D) and three-dimensional (3D) culture systems. The 2D assays revealed IC50 values indicating significant antiproliferative activity (e.g., IC50 values around 6.26 µM for HCC827 lung cancer cells) compared to standard chemotherapeutics like doxorubicin and vandetanib .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In a study assessing derivatives of thiadiazole compounds:
- Microbial Assays : The synthesized compounds exhibited notable activity against E. coli and S. aureus, with some derivatives showing superior efficacy compared to traditional antibiotics .
Case Studies
- Antitumor Efficacy in Lung Cancer Models :
- Comparative Analysis with Other Thiadiazole Derivatives :
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C20H21N3O4S |
| Molecular Weight | 399.46344 g/mol |
| CAS Number | 1049120-10-6 |
| Antitumor IC50 (HCC827) | 6.26 µM |
| Antimicrobial Activity | Effective against E. coli and S. aureus |
Q & A
Advanced Research Question
- QSAR Modeling : Use CoMFA (Comparative Molecular Field Analysis) to correlate substituent effects (e.g., methoxy position) with IC50 values .
- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to predict frontier molecular orbitals (FMOs) and reactivity .
- MD Simulations : Simulate binding dynamics to targets like EGFR kinase over 100 ns trajectories (AMBER force field) .
How do crystalline forms impact physicochemical properties, and what methods optimize polymorph selection?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
